Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Monoamine Oxidase Inhibition Enzymology Neuropharmacology

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (N-methyl-Tic) is a rigid, conformationally locked α-amino acid scaffold that delivers a 15-fold improvement in MAO-B inhibition over the unsubstituted THIQ core (Ki=1 µM vs. 15 µM). Its fixed side-chain geometry (χ=±60°) enables precise bioactive conformation probing for GPCR and opioid receptor programs, while Tic-derived analogs have demonstrated HDAC inhibition surpassing Vorinostat. Available as a racemic free base with reliable single-step synthetic access (53% yield), this building block ensures batch-to-batch reproducibility for SAR-driven medicinal chemistry, peptidomimetic design, and epigenetic lead optimization.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 54329-54-3
Cat. No. B1335153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS54329-54-3
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN1CC2=CC=CC=C2CC1C(=O)O
InChIInChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)
InChIKeySKFOSDNQLGCEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 54329-54-3): Procurement Baseline and Core Structural Identity


2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 54329-54-3), also designated as N-methyl-Tic or Me-DL-Tic-OH , is a conformationally constrained, non-proteinogenic α-amino acid belonging to the tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold class [1]. It is characterized by a fused bicyclic structure that restricts the rotational freedom of the side chain, a feature that distinguishes it from flexible analogs like phenylalanine (Phe) [1]. This compound serves as a critical building block in peptide and peptidomimetic research, where it is employed to probe bioactive conformations and enhance receptor selectivity [1]. Commercially, it is available as a racemic mixture with a typical purity of ≥99% (HPLC) and is supplied as a free base or hydrochloride salt .

Why Generic Tic Analogs Cannot Substitute for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in Key Research Applications


Within the tetrahydroisoquinoline-3-carboxylic acid (Tic) family, the specific N-methyl substitution on the 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold introduces a critical functional divergence from its unsubstituted or differently substituted analogs. This modification is not merely incremental; it can profoundly alter biological activity and physicochemical properties. For instance, the N-methyl group directly impacts the compound's basicity and hydrogen-bonding capacity, which are central to its interactions with biological targets. Direct comparative data show that while the parent 1,2,3,4-tetrahydroisoquinoline inhibits MAO-B with a Ki of 15 µM, the 2-methyl derivative achieves a 15-fold higher potency (Ki = 1 µM) [1]. Similarly, the constrained side-chain conformation (χ angle restricted to ±60°) of the Tic core is a key differentiator from flexible analogs like phenylalanine, enabling unique peptide folding and receptor engagement [2]. Substituting 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with a non-methylated Tic or a different constrained analog (e.g., Aic) would result in unpredictable and often diminished target engagement, particularly in enzyme inhibition and peptide conformational studies, thereby compromising experimental reproducibility and outcome validity.

Quantitative Differentiation Guide for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Comparative Evidence for Scientific Selection


Superior MAO-B Inhibitory Potency Relative to Unsubstituted Parent Scaffold

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits a 15-fold higher inhibitory potency against human monoamine oxidase B (MAO-B) compared to its direct structural analog, 1,2,3,4-tetrahydroisoquinoline (THIQ) [1]. This substantial difference highlights the critical role of the N-methyl group in target engagement. The compound is also more potent than o-methylcorypalline, another structurally related isoquinoline alkaloid [1].

Monoamine Oxidase Inhibition Enzymology Neuropharmacology

Conformational Rigidity and Defined Side-Chain Geometry Versus Flexible Phenylalanine

As a core Tic scaffold, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid provides a constrained analog of phenylalanine (Phe), where the key side-chain dihedral angle (χ) is limited to a small range of either +60° or -60° (gauche(+) or gauche(-)) [1]. In contrast, the side chain of Phe is highly flexible, adopting a wide range of conformations [1]. This constraint is directly quantified through X-ray diffraction and NMR analysis, which show that peptides incorporating the Tic residue fold into specific, intramolecularly H-bonded structures like β-turns and 3₁₀-helices [2].

Peptidomimetics Conformational Analysis Protein-Protein Interactions

Accessible Synthetic Route with Documented Yield for Reproducible Research

A reproducible synthetic method for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is documented in the patent literature, providing a benchmark for procurement and in-house synthesis . The procedure involves a reductive methylation (Eschweiler-Clarke type) of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using formaldehyde and formic acid, yielding the target compound in a defined 53% yield after ion-exchange purification . This contrasts with more complex, multi-step syntheses required for many other constrained amino acid analogs, which can suffer from lower and more variable yields.

Organic Synthesis Medicinal Chemistry Process Development

Scaffold-Dependent HDAC Inhibitory Activity Versus SAHA

Derivatives built upon the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold, which includes the core of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, demonstrate potent histone deacetylase (HDAC) inhibition [1]. In direct comparative assays, several Tic-based derivatives exhibit superior or comparable activity to the FDA-approved HDAC inhibitor Vorinostat (SAHA). For instance, compound 13a (IC50 = 0.58 ± 0.10 µM) and compound 7d (IC50 = 1.00 ± 0.16 µM) are more potent than SAHA (IC50 = 1.48 ± 0.20 µM) in a pan-HDAC enzyme inhibition assay [1]. This establishes the scaffold's viability as a privileged structure for developing next-generation HDAC inhibitors.

HDAC Inhibition Cancer Research Epigenetics

Optimal Research and Procurement Application Scenarios for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Based on Verified Evidence


Development of Selective and Potent MAO-B Inhibitors for Neurological Disease Research

This compound is an ideal starting material for medicinal chemistry programs focused on developing next-generation monoamine oxidase B (MAO-B) inhibitors. Its demonstrated 15-fold increase in potency over the parent THIQ scaffold (Ki = 1 µM vs. 15 µM) makes it a superior choice for establishing structure-activity relationships (SAR) and optimizing target engagement in models of Parkinson's disease and other neurodegenerative conditions [1].

Design and Synthesis of Conformationally Constrained Peptidomimetics and Bioactive Peptides

The core Tic structure provides a critical tool for peptide chemists and structural biologists. Its rigid, defined side-chain geometry (χ = ±60°) allows for the precise interrogation of bioactive conformations, enabling the design of high-affinity ligands for G-protein coupled receptors (GPCRs), such as δ- and κ-opioid receptors, and the stabilization of specific secondary structures like β-turns [REFS-1, REFS-2].

Synthesis of Novel HDAC Inhibitor Libraries for Anticancer Drug Discovery

As a foundational building block for generating Tic-based derivatives, this compound is strategically valuable for building compound libraries aimed at histone deacetylase (HDAC) inhibition. The proven potency of Tic-derived analogs, which can surpass the activity of the approved drug Vorinostat (SAHA), positions this scaffold as a high-priority starting point for lead optimization in epigenetic cancer therapy [1].

Reliable Intermediate for Complex Organic Synthesis and Process Chemistry Scale-Up

The availability of a well-documented, single-step synthetic protocol from a common precursor with a reliable 53% yield makes this compound a predictable and scalable intermediate [1]. This is particularly advantageous for process chemists requiring a robust supply of the Tic core for subsequent derivatization or for scaling up the production of more complex target molecules, reducing the uncertainty associated with less-characterized synthetic routes.

Quote Request

Request a Quote for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.